molecular formula C15H21NO2S B12622533 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one CAS No. 918828-13-4

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one

Cat. No.: B12622533
CAS No.: 918828-13-4
M. Wt: 279.4 g/mol
InChI Key: NKMGYVGNFITOMJ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one is a chemical compound that features a unique structure combining an azepane ring, a hydroxyphenyl group, and a sulfanyl propanone moiety

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via nucleophilic substitution reactions.

    Introduction of the Sulfanyl Propanone Moiety: The final step involves the addition of the sulfanyl propanone group through thiol-ene reactions or other suitable methods.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.

Scientific Research Applications

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the azepane ring provides structural stability. The sulfanyl propanone moiety can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one can be compared with similar compounds such as:

    1-(Azepan-1-yl)-4-chlorophthalazine: This compound features a chlorophthalazine group instead of the hydroxyphenyl group, leading to different chemical properties and applications.

    1-(Azepan-1-yl)-4-methyl-cyclohexyl-methylamine:

    1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one: The piperazinyl group introduces additional nitrogen atoms, affecting its biological activity and interactions.

Properties

CAS No.

918828-13-4

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(4-hydroxyphenyl)sulfanylpropan-1-one

InChI

InChI=1S/C15H21NO2S/c17-13-5-7-14(8-6-13)19-12-9-15(18)16-10-3-1-2-4-11-16/h5-8,17H,1-4,9-12H2

InChI Key

NKMGYVGNFITOMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CCSC2=CC=C(C=C2)O

Origin of Product

United States

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